molecular formula C13H15N3O B1532009 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one CAS No. 2098079-83-3

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

Cat. No.: B1532009
CAS No.: 2098079-83-3
M. Wt: 229.28 g/mol
InChI Key: AHTVQEBBBJTXAP-UHFFFAOYSA-N
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Description

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one (CAS Number: 2098079-83-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a complex structure with a triazole ring fused into a spirocyclic framework, yielding a rigid, three-dimensional architecture that is of significant interest in medicinal chemistry and drug discovery . The compound's structure incorporates key pharmacophores known to be valuable in bio-molecular design. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide and ester bonds . These properties can improve the physicochemical properties, pharmacokinetics, and binding affinity of lead compounds . Triazole-containing derivatives have demonstrated a wide range of biological activities in scientific research, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The spirocyclic core, similarly, contributes to structural novelty and is often explored for its potential to access underserved chemical space. With a molecular formula of C 13 H 15 N 3 O and a molecular weight of 229.28 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its primary application is in pharmaceutical research , where it can be used as a key intermediate in designing and optimizing novel bioactive agents. Researchers may utilize this compound in target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies, particularly in projects focusing on central nervous system disorders, enzyme modulation, and receptor-targeted therapies. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the associated Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

8-ethyl-6-phenyl-2,5,8-triazaspiro[3.4]oct-5-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12(17)11(10-6-4-3-5-7-10)15-13(16)8-14-9-13/h3-7,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTVQEBBBJTXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NC12CNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

Mannich bases are key intermediates in synthesizing nitrogen-containing spiro compounds. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form beta-amino ketones, which can cyclize to form spiro compounds.

  • A series of Mannich bases related to triazaspiro compounds have been synthesized by reacting substituted amines with aldehydes and ketones under acidic or neutral conditions, often catalyzed by acids or using sodium triacetoxyborohydride as a reductant for reductive amination steps.
  • For example, the synthesis of N-Mannich bases of isatin derivatives bearing triazaspiro cores has been reported, where substitution patterns on the phenyl ring influence biological activity and solubility.
  • The Mannich reaction allows the introduction of the ethyl group at the 5-position and the phenyl group at the 7-position by selecting appropriate amine and aldehyde precursors.

Reductive Amination Approach

Reductive amination is a common method to functionalize nitrogen atoms in heterocycles:

  • A reported method involves reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with aldehydes such as 2-(2-thiazolyl)benzaldehyde in the presence of sodium triacetoxyborohydride in solvents like 1,2-dichloroethane at room temperature for extended periods (e.g., 18 hours).
  • The reaction mixture is then quenched, extracted, and the product precipitated as a hydrochloride salt by treatment with HCl in ether, followed by drying under vacuum.
  • This method yields the spiro compound with high purity and good yield, confirmed by mass spectrometry and NMR spectroscopy.
  • Although this example is for a related triazaspiro compound, the methodology is adaptable for synthesizing this compound by varying the aldehyde and amine components.

Cyclization and Substituent Variation

  • Literature on thiohydantoin derivatives shows that varying alkyl substituents (hydrogen, methyl, ethyl, propyl) on the triazaspiro ring affects biological activity and polarity, indicating that the ethyl group can be introduced by alkylation or during ring formation.
  • Substitutions on the phenyl ring attached to nitrogen atoms can be modified to enhance polarity and activity, suggesting that the phenyl group at the 7-position can be introduced via substituted anilines or benzaldehydes during synthesis.
  • The cyclization step to form the spiro ring is often performed under controlled conditions to ensure the formation of the desired stereochemistry and ring size.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Mannich reaction: amine + aldehyde + ketone Typically MeOH, CHCl3 Room temp Several h Variable Formation of beta-amino ketone intermediate
2 Reductive amination with sodium triacetoxyborohydride 1,2-Dichloroethane 20°C 18 h High Used for N-substitution on triazaspiro core
3 Acid treatment (HCl in Et2O) CHCl3:MeOH (1:1) RT 1-2 h Precipitation Isolation of hydrochloride salt
4 Cyclization (intramolecular) Variable Controlled Variable Moderate Formation of spiro ring system

Research Findings and Observations

  • The choice of substituents on the phenyl ring and alkyl groups on the triazaspiro ring significantly influences the physicochemical properties and biological activity of the compound.
  • Reductive amination using sodium triacetoxyborohydride is effective for modifying nitrogen centers in spiro compounds, providing good yields and purity.
  • Mannich base intermediates provide a versatile platform for introducing diverse substituents and constructing the spirocyclic framework.
  • Analytical techniques such as NMR (1H and 13C), mass spectrometry, and melting point determination are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of novel materials and as a building block for complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride ()

  • Core Structure: Shares the spiro[3.4]octane backbone but lacks the enone system (saturated vs. unsaturated).
  • Substituents :
    • Position 5: 2-Methoxyethyl (vs. ethyl in the target compound).
    • Position 7: Methyl (vs. phenyl in the target compound).
  • Functional Groups :
    • Hydrochloride salt (enhances solubility vs. free base form of the target compound).
    • Methoxyethyl group increases hydrophilicity, while phenyl in the target enhances lipophilicity.
  • Nitrogen Positions: 2,5,7-triaza (vs.
  • Applications : The hydrochloride derivative is cataloged as a research chemical (CAS 1181458-30-9), suggesting use as a pharmaceutical intermediate .

Unedone (2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one) ()

  • Core Structure : Spiro[2.5]oct-7-en-6-one (smaller 3- and 6-membered rings vs. spiro[3.4] in the target).
  • Heteroatoms : Oxygen in the 1-oxa ring (vs. nitrogen-rich triaza system in the target).
  • Substituents : Dihydroxypropyl and trimethyl groups (vs. ethyl and phenyl in the target).
  • Function : Natural compound responsible for bitterness in strawberry tree honey, validated via sensory testing .
  • Relevance: Highlights the role of spirocyclic enones in taste perception, contrasting with the synthetic triazaspiro target’s unexplored bioactivity.

Cephalosporin Derivatives ()

  • Core Structure : Bicyclo[4.2.0] systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene in compound a).
  • Functional Groups: β-lactam antibiotics with amino and carboxy groups (e.g., compound b).
  • Applications: Clinically used antibiotics (e.g., cefalexin derivatives), emphasizing bicyclic systems in drug design vs. spirocyclic novelty .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Key Features Potential Applications References
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one Spiro[3.4]octane Ethyl (C5), Phenyl (C7) Enone (C6=O, C7=C8) Triaza system, rigid enone Drug discovery (hypothetical) N/A
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Spiro[3.4]octane Methoxyethyl (C5), Methyl (C7) Hydrochloride salt Enhanced solubility Pharmaceutical intermediate
Unedone Spiro[2.5]octane Dihydroxypropyl, Trimethyl Enone, 1-oxa ring Bitter taste mediator Food chemistry
(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]octene Amino, Carboxy β-lactam, thia ring Antibiotic scaffold Clinical antibiotics

Research Findings and Implications

The enone system may offer sites for chemical modification (e.g., Michael additions) or biological interactions (e.g., covalent binding to targets).

Nitrogen Positioning :

  • The 2,5,8-triaza configuration in the target vs. 2,5,7 in the analog alters hydrogen-bonding networks, which could impact receptor affinity in drug design.

Natural vs.

Salt Forms :

  • The hydrochloride salt of the analog improves aqueous solubility, a strategy applicable to the target compound for formulation optimization .

Biological Activity

5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of triazaspiro compounds characterized by a spirocyclic structure that incorporates nitrogen atoms. The synthesis of such compounds often involves cycloaddition reactions or the use of heterocyclic precursors. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized using various methodologies that can be adapted for this compound.

Antimicrobial Properties

Recent studies have indicated that triazaspiro compounds possess antimicrobial properties. A related compound, 2-(tert-butyl) 8-Ethyl 7-Benzyl-2,5,6,7-tetraazaspiro[3.4]oct-5-ene-2,8-dicarboxylate, demonstrated activity against various bacterial strains including Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests that similar structural motifs in this compound may confer comparable antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives of triazaspiro compounds exhibit low toxicity towards mammalian cell lines while maintaining efficacy against bacterial pathogens. For instance, derivatives of another triazaspiro compound were evaluated for cytotoxic effects and showed no significant cytotoxicity at concentrations effective against bacterial strains . This highlights the potential therapeutic window for this compound.

The mechanism by which triazaspiro compounds exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or inhibit key enzymatic pathways essential for bacterial survival. Further studies are needed to elucidate the specific targets of this compound.

Case Studies

  • Antimicrobial Screening : A study screened various triazaspiro compounds for activity against Mycobacterium tuberculosis and other mycobacterial species. The results indicated promising activity in certain derivatives which could provide a framework for evaluating the biological activity of 5-Ethyl-7-phenyl derivatives .
  • Structure Activity Relationship (SAR) : Research on related compounds has established SAR data demonstrating how modifications to the triazaspiro framework influence biological activity. This information can guide future synthesis and optimization efforts for 5-Ethyl-7-phenyl variants to enhance efficacy and reduce toxicity.

Data Table: Biological Activity Summary

Compound Activity MIC (μM) Cytotoxicity Reference
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]octAntimicrobial (hypothetical)TBDLow
Related Triazaspiro CompoundAntimicrobial6.25 - 12.5None observed
Derivative XAntimicrobialTBDLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and spiro-ring formation. For example, analogous spirocyclic compounds (e.g., in and ) use reagents like triethylamine in 1,4-dioxane, with sulfur or malononitrile derivatives for ring closure . Key steps include:

  • Stepwise functionalization : Introducing ethyl and phenyl groups via nucleophilic substitution or coupling reactions.
  • Cyclization : Optimizing temperature (80–120°C) and solvent polarity to stabilize transition states.
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of triethylamine) to minimize side reactions .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Structural elucidation combines:

  • 2D NMR (¹H-¹³C HSQC, HMBC) to assign spirocyclic connectivity and substituent positions.
  • X-ray crystallography for absolute stereochemistry determination, as demonstrated in analogous spiro compounds (e.g., ) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₄H₁₆N₃O).

Q. What analytical techniques are prioritized for assessing purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Monitor degradation products under thermal stress (40–60°C) or acidic/basic conditions.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C.
  • Kinetic solubility studies : Use phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved for this spirocyclic system?

  • Methodological Answer :

  • Dynamic NMR experiments : Probe ring-flipping or conformational exchange at variable temperatures (e.g., −40°C to 80°C).
  • DFT calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) to experimental data to identify dominant conformers .
  • Selective decoupling : Isolate overlapping signals in crowded spectral regions (e.g., δ 2.5–3.5 ppm for ethyl groups) .

Q. What computational strategies predict regioselectivity in functionalizing the triazaspiro core?

  • Methodological Answer :

  • Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO maps.
  • Docking studies : Simulate interactions with enzymes (e.g., kinases) to guide derivatization for bioactivity screening.
  • Reactivity indices : Calculate Fukui functions to prioritize substitution at N5 vs. N8 positions .

Q. How are mechanistic pathways for spiro-ring formation validated experimentally?

  • Methodological Answer :

  • Isotopic labeling : Introduce ¹³C at carbonyl groups to track ring closure via intramolecular cyclization (e.g., using ¹³C-NMR).
  • Quenching experiments : Interrupt reactions at intermediate stages (e.g., via rapid cooling) to isolate and characterize intermediates .
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR to detect transient species (e.g., enol intermediates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
Reactant of Route 2
5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

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